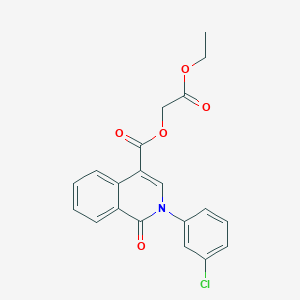

2-Ethoxy-2-oxoethyl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

The compound 2-Ethoxy-2-oxoethyl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic isoquinoline derivative characterized by a 1,2-dihydroisoquinoline core substituted with a 3-chlorophenyl group at position 2 and an ethoxy-oxoethyl ester moiety at position 3. Its molecular formula is C₂₁H₁₇ClNO₅, with a molecular weight of 406.82 g/mol. The structural features include:

- A 3-chlorophenyl substituent at position 2, contributing to hydrophobic interactions and electronic effects.

- A 4-carboxylate ester group (ethoxy-2-oxoethyl), enhancing solubility and modulating metabolic stability.

This compound is part of a broader class of isoquinoline derivatives studied for their antibacterial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

(2-ethoxy-2-oxoethyl) 2-(3-chlorophenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO5/c1-2-26-18(23)12-27-20(25)17-11-22(14-7-5-6-13(21)10-14)19(24)16-9-4-3-8-15(16)17/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKFDZGXMCGXMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-oxoethyl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Ethoxy Group Addition: The ethoxy group can be added through an esterification reaction, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-oxoethyl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

2-Ethoxy-2-oxoethyl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-oxoethyl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs differ primarily in substituent groups, which influence physicochemical properties and biological activity. Key comparisons include:

Key Observations

Ester vs. Carboxylic Acid Groups :

- The target compound’s ethoxy-oxoethyl ester (position 4) likely improves lipophilicity compared to the carboxylic acid analog (e.g., 2-(4-methoxyphenyl)-...-carboxylic acid , ), which may enhance membrane permeability but reduce metabolic stability.

- Propyl and ethyl esters (e.g., ) show similar trends, with longer alkyl chains (propyl) increasing hydrophobicity.

Replacement with 4-methoxyphenyl () adds electron-donating effects, altering binding affinity.

Biological Activity: The ethyl ester analog in demonstrated antibacterial activity against Staphylococcus aureus, suggesting the target compound may share similar properties due to structural homology. The benzothiazine derivative () highlights how core scaffold modifications (isoquinoline vs. benzothiazine) can shift activity from antibacterial to anti-inflammatory.

Physicochemical Properties

- Solubility : Carboxylic acid derivatives () exhibit higher aqueous solubility than esters, critical for formulation.

- Molecular Weight : The target compound (406.82 g/mol) falls within the acceptable range for drug-like molecules, whereas the benzothiazine analog (532.93 g/mol, ) may face bioavailability challenges.

Research Findings and Implications

- Antibacterial Potential: Ethyl ester analogs () showed activity against Gram-positive bacteria, suggesting the target compound’s ethoxy-oxoethyl group could retain or enhance this effect through improved stability.

- Synthetic Flexibility : The propyl ester derivative () underscores the ease of modifying the 4-carboxylate position to tune pharmacokinetic properties.

- Crystallographic Insights: Tools like SHELXL () and ORTEP-3 () are critical for resolving structural nuances, such as the planarity of the isoquinoline core, which affects intermolecular interactions.

Biological Activity

2-Ethoxy-2-oxoethyl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex isoquinoline derivative with potential biological activities. This compound is characterized by its unique structural features, including an ethoxy group, a chlorophenyl group, and a dihydroisoquinoline moiety. Its synthesis typically involves multi-step organic reactions, and it has been explored for various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis involves several key steps:

- Formation of the Isoquinoline Core : Typically achieved via a Pictet-Spengler reaction.

- Introduction of the Chlorophenyl Group : Accomplished through Friedel-Crafts acylation.

- Addition of the Ethoxy Group : Conducted via esterification reactions.

Antimicrobial Activity

Studies have indicated that isoquinoline derivatives exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains, demonstrating moderate to high inhibitory effects. The minimum inhibitory concentration (MIC) values were evaluated to ascertain its effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines. Specifically, it showed promising results against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Anti-inflammatory Properties

The anti-inflammatory effects were assessed through various assays measuring cytokine production and enzyme activity. The compound exhibited significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Interaction : It could modulate receptor activity related to cell signaling processes.

Case Studies

Several studies have documented the biological effects of this compound:

- Study on Antimicrobial Activity : A recent investigation found that derivatives similar to this compound displayed potent antimicrobial activity against resistant strains of bacteria, suggesting its potential as a lead compound for drug development.

- Anticancer Research : In a study assessing various isoquinoline derivatives, this compound was highlighted for its ability to induce apoptosis in cancer cells through caspase activation pathways.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-Ethoxy-2-oxoethyl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate?

Answer: The synthesis typically involves multi-step organic transformations. Key steps include:

- Esterification: Reacting the parent carboxylic acid (e.g., 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid) with ethyl glycolic acid under Steglich conditions (DCC/DMAP catalysis) to form the ethoxy-oxoethyl ester group .

- Cyclization: Palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates can optimize yield and regioselectivity .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures ensures >95% purity.

Q. How is the structural integrity of this compound validated in academic research?

Answer: A combination of spectroscopic and crystallographic techniques is used:

- X-ray Diffraction (XRD): Resolves bond lengths, angles, and crystal packing (e.g., analogous isoquinoline derivatives in and show planar aromatic systems with torsional angles <5°) .

- NMR Spectroscopy: H NMR confirms the presence of the 3-chlorophenyl moiety (δ 7.4–7.6 ppm, multiplet) and ethoxy group (δ 1.3 ppm, triplet; δ 4.3 ppm, quartet). C NMR identifies carbonyl carbons (δ 165–175 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H] calculated for CHClNO: 386.0792) .

Advanced Research Questions

Q. How can researchers address contradictions between spectroscopic data and computational modeling results for this compound?

Answer: Discrepancies often arise from solvent effects, conformational flexibility, or crystal packing forces. Mitigation strategies include:

- Solvent-Corrected DFT Calculations: Use polarizable continuum models (PCM) to simulate NMR chemical shifts in specific solvents (e.g., DMSO-d) .

- Polymorph Screening: Explore crystallization conditions (e.g., solvent evaporation vs. diffusion) to identify dominant conformers .

- Dynamic NMR Experiments: Analyze variable-temperature H NMR to detect rotameric equilibria affecting signal splitting .

Q. What catalytic systems are optimal for improving the efficiency of reductive cyclization steps in its synthesis?

Answer: Palladium-based catalysts with tailored ligands enhance reaction kinetics:

- Pd(OAc)/XPhos Systems: Achieve >80% yield in nitroarene cyclization at 80°C under 5% CO atmosphere (or formic acid as a CO surrogate) .

- Solvent Optimization: DMF/water mixtures (4:1 v/v) improve solubility of nitro precursors and reduce side reactions.

- Kinetic Studies: Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., CO insertion vs. cyclization) .

Q. How can researchers evaluate the hydrolytic stability of the ethoxy-oxoethyl ester group under physiological conditions?

Answer:

- pH-Dependent Degradation Studies: Incubate the compound in PBS buffers (pH 2.0–7.4) at 37°C. Quantify hydrolysis products (e.g., free carboxylic acid) via LC-MS over 24–72 hours.

- Activation Energy Calculation: Use Arrhenius plots (k vs. 1/T) from accelerated stability testing (40–60°C) to predict shelf life .

- Enzymatic Susceptibility: Test esterase-mediated hydrolysis using porcine liver esterase, comparing rates to control substrates .

Q. What strategies resolve low yields in the final esterification step?

Answer:

- Activating Agents: Replace DCC with EDC·HCl to minimize side products from urea formation.

- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes at 80°C, improving yield by 15–20% .

- In Situ FTIR Monitoring: Track carbonyl stretching (1720–1740 cm) to optimize reaction termination .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across different studies?

Answer:

- Assay Standardization: Compare protocols for cell lines, incubation times, and controls (e.g., MTT vs. resazurin assays).

- Metabolite Interference: Test if hydrolysis products (e.g., free isoquinoline carboxylate) contribute to observed activity .

- Dose-Response Curves: Calculate EC values across multiple replicates to assess statistical significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.